1-Bromo-3-(4-chlorophenyl)propan-2-one

Description

Contextual Significance in Synthetic Organic Chemistry

1-Bromo-3-(4-chlorophenyl)propan-2-one is classified as an α-haloketone, a class of compounds renowned for their utility in a wide array of chemical transformations. Its significance lies in its bifunctional nature, possessing both a reactive bromine atom and a ketone functional group. This duality allows for sequential or tandem reactions, providing an efficient pathway to complex molecular architectures.

A primary application of this compound is in the synthesis of heterocyclic compounds, particularly thiazole (B1198619) derivatives. ijsrst.combepls.comresearchgate.net The Hantzsch thiazole synthesis, a classic and widely used method, often employs α-haloketones like this compound to react with thioamides or thioureas. ijsrst.combepls.comwikipedia.org This reaction is a cornerstone in the construction of the thiazole ring, a core structure found in many biologically active molecules, including pharmaceuticals. ijsrst.comresearchgate.net The presence of the 4-chlorophenyl group also offers a site for further modification, enhancing its versatility as a building block.

Overview of Molecular Structure and Intrinsic Reactivity Potential

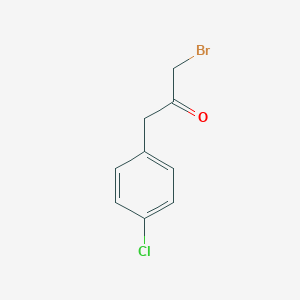

The molecular structure of this compound, with the chemical formula C₉H₈BrClO, is key to its reactivity. nih.govachemblock.com The molecule features a central three-carbon chain. The second carbon is part of a carbonyl group (a ketone), and the first carbon is bonded to a bromine atom, making it an α-bromoketone. The third carbon is attached to a 4-chlorophenyl ring.

The high electronegativity of the bromine and oxygen atoms creates distinct electrophilic centers within the molecule. The carbon atom alpha to the carbonyl group (C1) is susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent bromine and carbonyl group. This makes the bromine atom a good leaving group in nucleophilic substitution reactions. evitachem.comncert.nic.in

Furthermore, the ketone's carbonyl carbon (C2) is also electrophilic and can undergo reactions typical of ketones, such as condensation reactions. evitachem.com The aromatic ring, substituted with a chlorine atom, can participate in electrophilic aromatic substitution reactions, although the chloro- and the propanone substituents influence the position of further substitution. evitachem.com This combination of reactive sites—the α-bromo ketone moiety and the substituted phenyl ring—provides a rich platform for a variety of chemical transformations.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₉H₈BrClO nih.govachemblock.com |

| Molecular Weight | 247.52 g/mol nih.govachemblock.com |

| CAS Number | 103557-35-3 nih.govachemblock.com |

| Appearance | Typically a solid at room temperature evitachem.com |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ethyl acetate (B1210297); poorly soluble in water evitachem.com |

| SMILES | C1=CC(=CC=C1CC(=O)CBr)Cl nih.gov |

| InChIKey | GLUIQHUZOIOCAA-UHFFFAOYSA-N nih.gov |

Reactivity Profile

The reactivity of this compound is largely dictated by the interplay of its functional groups. As a halogenated aliphatic compound, it is moderately to very reactive. chemicalbook.com

Key reaction types include:

Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. evitachem.comncert.nic.in This is a fundamental reaction for introducing new functional groups.

Hantzsch Thiazole Synthesis: This is a prominent application where the α-bromoketone reacts with a thioamide to form a thiazole ring. ijsrst.combepls.comwikipedia.orgnih.gov

Condensation Reactions: The ketone functionality can participate in condensation reactions with various reagents, such as aldehydes or other carbonyl compounds, under acidic or basic conditions. evitachem.com

Electrophilic Aromatic Substitution: The 4-chlorophenyl group can undergo further substitution, with the existing substituents directing the position of the incoming electrophile. evitachem.com

The compound's reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-chlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUIQHUZOIOCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103557-35-3 | |

| Record name | 1-bromo-3-(4-chlorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 3 4 Chlorophenyl Propan 2 One

Precursor-Based Synthesis Approaches

The most common and direct approach to synthesizing 1-bromo-3-(4-chlorophenyl)propan-2-one involves the bromination of its immediate precursor, 3-(4-chlorophenyl)propan-2-one. This transformation can be achieved through several methods, primarily focusing on alpha-bromination techniques.

Bromination of Phenylpropanone Derivatives

The introduction of a bromine atom at the α-position to the carbonyl group of 3-(4-chlorophenyl)propan-2-one is a key synthetic step. This is typically achieved through electrophilic substitution on the corresponding enol or enolate.

The α-bromination of ketones can be effectively carried out using either molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source. Acid-catalyzed bromination with molecular bromine typically proceeds through an enol intermediate. The reaction rate is dependent on the concentration of the ketone and the acid catalyst, but not on the bromine concentration, as the enol formation is the rate-determining step. Acetic acid is a commonly used solvent and catalyst for this transformation.

N-Bromosuccinimide (NBS) is often preferred as a brominating agent due to its solid nature, which makes it easier and safer to handle compared to liquid bromine. NBS provides a low, constant concentration of bromine during the reaction, which can help in minimizing side reactions. The reaction with NBS can be initiated by radical initiators or, more commonly for α-bromination of ketones, proceeds via an acid-catalyzed pathway similar to that of molecular bromine.

A study on the α-bromination of various acetophenone derivatives highlighted the effectiveness of different brominating agents. While pyridine hydrobromide perbromide was found to be highly efficient for the synthesis of 4-chloro-α-bromo-acetophenone, the study noted that NBS resulted in a slower reaction with a significant amount of unreacted starting material under their specific conditions. acs.org However, optimization of reaction conditions can significantly improve the efficacy of NBS.

To improve the efficiency and regioselectivity of the α-bromination of aralkyl ketones, various catalyst systems and reaction conditions have been explored. For instance, the use of active aluminum oxide (Al₂O₃) as a catalyst in the bromination of aralkyl ketones with NBS has been shown to provide excellent yields of α-monobrominated products. nih.gov In this system, the reaction is typically carried out in methanol at reflux temperature. The acidic nature of the alumina is believed to facilitate the formation of the enol intermediate, leading to exclusive α-bromination for ketones with moderately activating or deactivating groups. nih.gov

The optimization of reaction conditions is crucial for maximizing the yield and minimizing byproducts. Factors such as the mode of addition of the brominating agent can have a significant impact. For example, the portion-wise addition of NBS has been demonstrated to improve the yield of the desired α-bromo ketone compared to a single addition. nih.gov Temperature and reaction time are also critical parameters that need to be fine-tuned for each specific substrate. For the bromination of 4-chloroacetophenone, a reaction temperature of 90°C for 3 hours was found to be optimal when using pyridine hydrobromide perbromide. acs.org

Below is a data table summarizing the effect of different catalysts on the α-bromination of acetophenone, a related aralkyl ketone, which can provide insights into the synthesis of the target compound.

| Catalyst (10% w/w) | Reaction Time (min) | Yield of 2-bromo-1-phenylethan-1-one (%) | Unreacted Acetophenone (%) |

|---|---|---|---|

| Acidic Al₂O₃ | 10 | 89 | 5 |

| Neutral Al₂O₃ | 120 | 32 | 56 |

| Basic Al₂O₃ | 120 | 26 | 68 |

| SiO₂ | 120 | 48 | 45 |

| Montmorillonite K-10 | 120 | 54 | 38 |

| No Catalyst | 120 | 15 | 80 |

Data adapted from a study on the α-bromination of acetophenone using NBS in refluxing methanol. nih.gov

Alternative Synthetic Routes and Convergent Strategies

While the direct bromination of 3-(4-chlorophenyl)propan-2-one is the most straightforward approach, alternative synthetic strategies can also be envisioned. One such strategy could involve a convergent synthesis where the α-bromo-keto functionality is constructed from smaller fragments. For instance, a possible route could involve the reaction of a bromo-substituted acyl chloride with an appropriate organometallic reagent.

Another alternative approach could start from 4-chlorobenzaldehyde. This could involve a condensation reaction to form a chalcone, (E)-1-(Aryl)-3-(4-chlorophenyl)prop-2-en-1-one, followed by bromination of the double bond and subsequent transformation to the desired α-bromo ketone. However, this route is more circuitous than the direct bromination of the phenylpropanone precursor.

Methodological Refinements and Process Optimization

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound. As mentioned earlier, the optimization of reaction parameters such as catalyst, solvent, temperature, and the method of reagent addition is paramount.

The use of an optimal catalyst loading is a critical factor. In the case of acidic Al₂O₃ catalyzed bromination of acetophenone, a 10% w/w catalyst loading was found to be optimal, with lower or higher loadings resulting in decreased yields. nih.gov

Furthermore, the controlled addition of the brominating agent, such as the portion-wise addition of NBS, can significantly improve the yield by maintaining a low concentration of the reagent and thereby suppressing the formation of undesired byproducts like dibrominated compounds. nih.gov Careful control of the reaction temperature is also crucial, as higher temperatures can sometimes lead to increased side reactions and decomposition of the product.

The choice of solvent can also influence the reaction outcome. For the Al₂O₃ catalyzed α-bromination with NBS, methanol was found to be an effective solvent. nih.gov In other systems, solvents like acetonitrile or acetic acid have been used. The selection of the appropriate solvent is often empirical and depends on the specific substrate and catalyst system.

Finally, purification methods play a role in the final isolated yield. Efficient removal of byproducts and unreacted starting materials is necessary to obtain the pure product.

Impurity Control and Purification Techniques

Achieving high purity of this compound is critical for its subsequent applications. The primary strategies for purification involve controlling impurities during the reaction and employing effective post-synthesis purification techniques such as recrystallization and column chromatography.

Reaction progress is often monitored using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before quenching the reaction, thereby minimizing impurities from unreacted precursors. nih.govamm-journal.org

Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is crucial for successful recrystallization, with ethanol being frequently cited for compounds with similar structures. nih.govresearchgate.net In some procedures, an initial wash with a less polar solvent, such as hexane, is used to remove nonpolar impurities before further purification. nih.gov For obtaining high-purity crystals suitable for detailed structural analysis, a mixed solvent system like chloroform/methanol may be employed. nih.gov

Column Chromatography offers a more refined method for separating the target compound from closely related impurities. uva.nl Silica gel is the standard stationary phase for this class of compounds. amm-journal.orguva.nlrsc.org The mobile phase, or eluent, is selected based on the polarity of the components to be separated. Common eluents for related bromo-ketone compounds include mixtures of ethyl acetate (B1210297) and petroleum ether or diethyl ether and petroleum ether. amm-journal.orgacs.org

Below is a summary of common purification techniques applied to this compound and structurally related molecules.

| Purification Technique | Details | Common Solvents/Eluents | Source |

| Recrystallization | Used to purify the solid crude product by dissolving it in a hot solvent and allowing it to cool and crystallize. | Ethanol, Acetone | nih.govresearchgate.net |

| Solvent Washing | A preliminary purification step to remove soluble impurities from the crude product. | Hexane | nih.gov |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (silica gel). | Pentane, Diethyl ether/Petroleum ether, Ethyl acetate/Petroleum ether | amm-journal.orgrsc.orgacs.org |

| Reaction Monitoring | Technique to track the progress of the synthesis and minimize unreacted starting materials in the final product. | Thin Layer Chromatography (TLC) | nih.govamm-journal.org |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. Key areas of focus include the use of environmentally benign solvents and the development of recyclable catalytic systems.

Solvent Selection: A primary goal of green chemistry is to minimize or replace hazardous organic solvents. Performing reactions in aqueous media, where possible, represents a significant step toward a more sustainable process. rsc.org The use of water as a solvent is not only environmentally friendly but also cost-effective and safe. rsc.org

The table below highlights several recyclable catalyst systems that embody green chemistry principles and are relevant to the synthesis of complex organic molecules.

| Catalyst System | Support Material | Recovery Method | Reusability | Source |

| Palladium Nanoparticles | Iron Oxide (Fe₃O₄) | External Magnet | 5-10 runs with >90% yield | mdpi.commdpi.com |

| Palladium Catalyst | Mordenite (MOR) Zeolite | Centrifugation | Up to 10 runs with minimal yield loss | mdpi.com |

| Palladium Catalyst | Titanium Dioxide (TiO₂) | Filtration/Centrifugation | At least 5 runs with >87% yield | mdpi.com |

| Silver Tungstophosphate | None (Heterogeneous) | Centrifugation | Recoverable and reusable | nih.gov |

Industrial Scalability and Process Control Considerations

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful consideration of process control, safety, and efficiency. biosynth.comresearchgate.net

Process Control: Maintaining precise control over reaction parameters is crucial for ensuring consistent product quality and yield on a large scale. Key parameters include:

Temperature Control: Many reactions in the synthesis pathway are exothermic. googleapis.com Industrial reactors must have efficient cooling systems to manage the heat generated and maintain the optimal reaction temperature (e.g., 30-40°C). googleapis.com For certain steps, very low temperatures (e.g., -78°C) may be required, necessitating specialized equipment. amm-journal.org

Reagent Addition: The rate of reagent addition must be carefully controlled. Slow, portion-wise, or dropwise addition is often necessary to manage exothermic reactions and prevent the formation of byproducts. googleapis.com

Atmosphere Control: To prevent side reactions with atmospheric oxygen or moisture, syntheses are often conducted under an inert atmosphere, such as nitrogen. amm-journal.orggoogleapis.com

Monitoring and Purification at Scale: Continuous monitoring of the reaction, often using techniques like TLC on a small scale, is adapted for industrial processes to determine the reaction endpoint. amm-journal.org After the reaction is complete, large-scale purification methods are employed. While column chromatography is common in labs, it can be complex and costly to scale up. For industrial production, methods like fractional distillation are often preferred for liquid products due to their efficiency and scalability. googleapis.com For solid products, large-scale recrystallization remains a viable and economical purification method.

The synthesis must be designed to be robust and reproducible, ensuring that each batch meets the required specifications for purity and yield, which is essential for its role as an intermediate in industries such as agrochemicals and dyestuffs. lookchem.com

Comprehensive Chemical Reactivity and Transformation Pathways of 1 Bromo 3 4 Chlorophenyl Propan 2 One

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The presence of a carbonyl group adjacent to the bromine-bearing carbon significantly influences the reactivity of 1-bromo-3-(4-chlorophenyl)propan-2-one. This structural feature enhances the electrophilicity of the α-carbon, making it susceptible to attack by various nucleophiles. nih.gov

Mechanistic Investigations of Substitution Processes

Nucleophilic substitution reactions involving α-haloketones, such as this compound, predominantly proceed through an S(_N)2 (bimolecular nucleophilic substitution) pathway. jove.com The S(_N)1 mechanism is generally disfavored for these compounds because it would involve the formation of a less stable carbocation at the α-position. jove.com Computational studies, like those using Density Functional Theory (DFT), have provided deeper insights into these reactions. up.ac.zaup.ac.za Such studies have shown that the activation energies for these substitution reactions are influenced by the nature of the nucleophile. up.ac.za For instance, the reaction of α-bromoacetophenone with acetate (B1210297) was found to have a different activation energy compared to its reaction with phenolate, which can be explained by the differing destabilization of the α-group. up.ac.za

The reactivity of α-haloketones is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon. nih.gov The rate of reaction with nucleophiles is also dependent on the polarity of the C-X (carbon-halogen) bond. nih.gov

Formation of Diverse Functionalized Organic Scaffolds

The reaction of this compound with a wide array of nucleophiles leads to the formation of various functionalized organic compounds. These reactions are instrumental in constructing complex molecular architectures, particularly heterocyclic compounds. nih.gov

The versatility of α-haloketones in synthesis is demonstrated by their reactions with oxygen, nitrogen, and sulfur nucleophiles. nih.gov These reactions have been extensively utilized to prepare five- and six-membered heterocyclic rings. nih.gov For example, α-haloketones react with seleno-nucleophiles to yield seleno-substitution products. nih.gov

Stereochemical Aspects of Reaction Pathways

The stereochemistry of nucleophilic substitution at the α-carbon of ketones is a critical aspect of their reactivity. In an S(_N)2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion in this case), resulting in an inversion of configuration at the chiral center, if one is present.

Conformational studies on related α-haloacetophenones suggest a rotational isomerism between a cis and a gauche conformer, where the halogen and oxygen atoms can be eclipsed. nih.gov The specific stereochemical outcome of reactions involving this compound would depend on the reaction conditions and the nature of the nucleophile.

Carbonyl Group Transformations

The carbonyl group of this compound is another reactive site that can undergo various transformations, primarily reduction and oxidation.

Reduction Reactions to Corresponding Alcohols

The ketone functionality of this compound can be reduced to a secondary alcohol, 1-bromo-3-(4-chlorophenyl)propan-2-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent can be crucial to avoid unwanted side reactions, such as the reduction of the carbon-bromine bond.

Oxidation Reactions to Carboxylic Acid Derivatives

Oxidation of the ketone group in this compound can lead to the formation of carboxylic acid derivatives. However, the presence of the reactive C-Br bond and the benzylic methylene (B1212753) group complicates this transformation, as these sites are also susceptible to oxidation. Strong oxidizing agents could potentially cleave the molecule or lead to a mixture of products. Specific and mild oxidizing conditions would be necessary to selectively oxidize the ketone to an ester or, after cleavage, to a carboxylic acid.

Reactions Involving the Phenyl Moiety

The 4-chlorophenyl group in this compound possesses a halogen substituent that influences the reactivity of the aromatic ring. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution reactions due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. ncert.nic.in The chloro-substituent also provides a handle for various palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

While the 4-chlorophenyl group is deactivated towards electrophilic attack compared to benzene (B151609), it can still undergo electrophilic aromatic substitution (EAS) reactions under appropriate conditions. The incoming electrophile will primarily substitute at the positions ortho to the chlorine atom (C2 and C6) due to the directing effect of the chloro group. However, the presence of the deactivating bromoacetylpropyl substituent at the para position further reduces the electron density of the ring, making these reactions challenging.

Standard EAS reactions such as nitration, sulfonation, and Friedel-Crafts reactions would require forcing conditions. For instance, nitration would typically employ a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. Sulfonation would involve heating with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups respectively, would necessitate a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-3-(4-chloro-2-nitrophenyl)propan-2-one |

| Sulfonation | SO₃, H₂SO₄ | 5-Chloro-2-(2-bromo-1-oxopropyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Bromo-3-(2-acyl-4-chlorophenyl)propan-2-one |

| Bromination | Br₂, FeBr₃ | 1-Bromo-3-(2-bromo-4-chlorophenyl)propan-2-one |

Note: The substitution pattern is predicted based on the directing effects of the chloro-substituent. The actual feasibility and regioselectivity of these reactions would need to be determined experimentally.

Cross-Coupling Reactions

The chloro-substituent on the phenyl ring of this compound serves as a reactive site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than aryl bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have made their use in cross-coupling reactions more common. wikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 4-chlorophenyl group with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.comorganic-chemistry.org This would result in the formation of a biaryl compound.

Heck-Mizoroki Reaction: In a Heck reaction, the 4-chlorophenyl group would be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically yielding a substituted stilbene (B7821643) derivative. organic-chemistry.orgwikipedia.orgnih.govthieme-connect.de

Sonogashira Coupling: This reaction would couple the 4-chlorophenyl group with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the formation of an aryl-alkyne. organic-chemistry.orgwikipedia.orglibretexts.orgrsc.orgnih.gov

Buchwald-Hartwig Amination: This reaction would form a new carbon-nitrogen bond by coupling the 4-chlorophenyl group with an amine in the presence of a palladium catalyst and a strong base. nih.govchemspider.com

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | Biaryl |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂, CuI, Et₃N | Aryl-alkyne |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl amine |

Note: The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and reaction conditions.

Other Functional Group Interconversions (FGI)

Beyond the reactions of the phenyl ring, the α-bromoketone functionality in this compound is a versatile precursor for various functional group interconversions.

One of the most prominent reactions of α-haloketones is the Hantzsch thiazole (B1198619) synthesis . This reaction involves the condensation of the α-bromoketone with a thioamide to form a thiazole ring, a common scaffold in medicinal chemistry. nih.govscirp.orgscirp.orgyoutube.combepls.com The reaction proceeds via a nucleophilic attack of the sulfur of the thioamide on the α-carbon bearing the bromine, followed by cyclization and dehydration.

Another important transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting bromohydrin can be a useful intermediate for further transformations, such as epoxide formation. The choice of reducing agent is crucial to avoid unwanted side reactions, such as reduction of the aryl chloride. chemrxiv.org

Table 3: Key Functional Group Interconversions of this compound

| Reaction Type | Reagent(s) | Product |

| Hantzsch Thiazole Synthesis | Thioamide (RCSNH₂) | 2-Substituted-4-(4-chlorobenzyl)thiazole |

| Ketone Reduction | NaBH₄ | 1-Bromo-3-(4-chlorophenyl)propan-2-ol |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 4 Chlorophenyl Propan 2 One

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of infrared radiation, detailed information about the functional groups present in the molecule can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The FT-IR spectrum of 1-Bromo-3-(4-chlorophenyl)propan-2-one is expected to exhibit characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational modes include the stretching of the carbonyl group (C=O), which is anticipated to appear as a strong absorption band in the region of 1715-1740 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The substitution pattern of the chlorophenyl group can be inferred from the out-of-plane C-H bending vibrations in the fingerprint region. Furthermore, the aliphatic C-H stretching of the methylene (B1212753) and bromomethyl groups are expected between 2850 and 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations are typically observed at lower wavenumbers, often below 800 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1715-1740 | Strong |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850-3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| C-Cl | Stretching | 700-800 | Strong |

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. For this compound, the C=C stretching of the aromatic ring is expected to produce a strong signal in the Raman spectrum. The symmetric vibrations of the carbon skeleton would also be more prominent. The C-Br and C-Cl bonds, due to their polarizability, should also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their neighboring environments. The aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm) due to the para-substitution pattern. The methylene protons adjacent to the carbonyl group and the aromatic ring (-CH₂-Ar) would likely resonate as a singlet around δ 4.0-4.5 ppm. The methylene protons adjacent to the bromine atom (-CH₂-Br) would also be expected to appear as a singlet, slightly more downfield than a typical alkyl halide due to the influence of the adjacent carbonyl group, likely in the region of δ 3.8-4.2 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (ortho to Cl) | Doublet | ~7.3 |

| Aromatic (meta to Cl) | Doublet | ~7.1 |

| -CH₂-Ar | Singlet | ~4.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the range of δ 195-205 ppm. The carbon atoms of the 4-chlorophenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbon adjacent to the aromatic ring (-CH₂-Ar) and the methylene carbon bonded to the bromine atom (-CH₂-Br) are expected to resonate in the aliphatic region, with the latter being influenced by the electronegativity of the bromine atom. The carbon attached to bromine is expected around δ 30-40 ppm, while the other methylene carbon would be in a similar range. chegg.comdocbrown.infodocbrown.info

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 198 |

| Aromatic C-Cl | 135 |

| Aromatic C-H | 128-130 |

| Aromatic C-C | 138 |

| -CH₂-Ar | 45 |

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrClO), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. docbrown.info The predicted monoisotopic mass is 245.94472 Da. uni.lu

The fragmentation pattern would likely involve the loss of a bromine radical, a chlorine radical, or cleavage adjacent to the carbonyl group.

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 246.95200 |

| [M+Na]⁺ | 268.93394 |

High-Resolution Mass Spectrometry (HRMS, ESI-TOF)

High-resolution mass spectrometry with electrospray ionization and a time-of-flight (ESI-TOF) analyzer is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to confirm the molecular formula.

For this compound (C₉H₈BrClO), the expected monoisotopic mass is 245.9447 Da. An ESI-TOF analysis would be expected to show a prominent ion cluster corresponding to the protonated molecule [M+H]⁺. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), this cluster would exhibit a characteristic pattern. The most abundant peaks would correspond to [C₉H₉⁷⁹Br³⁵ClO]⁺ and [C₉H₉⁸¹Br³⁵ClO]⁺, with smaller contributions from the ³⁷Cl isotopes.

Table 1: Predicted HRMS Data for [M+H]⁺ of this compound

| Ion | Calculated m/z |

|---|---|

| [C₉H₉⁷⁹Br³⁵ClO]⁺ | 246.9525 |

| [C₉H₉⁸¹Br³⁵ClO]⁺ | 248.9504 |

| [C₉H₉⁷⁹Br³⁷ClO]⁺ | 248.9495 |

Note: This table represents theoretical values. Actual experimental values may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds like this compound. The gas chromatogram would show the retention time of the compound, which is characteristic under specific column and temperature conditions.

Following separation, the compound is ionized, typically by electron impact (EI), which causes fragmentation. The resulting mass spectrum provides a molecular fingerprint. The fragmentation pattern is predictable based on the structure of the molecule. Key expected fragments for this compound would arise from the cleavage of specific bonds.

Table 2: Plausible GC-MS Fragmentation of this compound

| m/z (Proposed) | Fragment Ion | Structure |

|---|---|---|

| 246/248/250 | [C₉H₈BrClO]⁺ | Molecular Ion |

| 167/169 | [C₈H₈ClO]⁺ | Loss of CH₂Br |

| 139/141 | [C₇H₆Cl]⁺ | Chlorobenzyl cation |

| 125 | [C₇H₄Cl]⁺ | Loss of CH₂ from chlorobenzyl |

Note: The presence and relative abundance of these fragments would need to be confirmed by experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS)

LC-MS is a versatile technique that separates compounds in the liquid phase before mass analysis. It is particularly useful for less volatile or thermally labile compounds. For this compound, reverse-phase LC with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) would be employed. The resulting chromatogram would provide the retention time.

The mass spectrometer, often coupled with a softer ionization technique like ESI, would provide the mass-to-charge ratio of the intact molecule, typically as the protonated species [M+H]⁺. Tandem mass spectrometry (MS/MS) could be used to induce fragmentation of the parent ion, providing further structural information similar to that obtained from GC-MS.

Table 3: Anticipated LC-MS Analysis Parameters and Results

| Parameter | Description |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Parent Ion (m/z) | 246.9525 (for [C₉H₉⁷⁹Br³⁵ClO+H]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum is a plot of absorbance versus wavelength.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-chlorophenyl group. Aromatic systems typically exhibit characteristic absorption bands. The presence of the carbonyl group (C=O) and the bromine atom may cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene (B151609).

Table 4: Estimated UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Approximate λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~220-230 | 4-chlorophenyl ring |

| π → π* (B-band) | ~260-280 | 4-chlorophenyl ring (fine structure may be absent) |

Note: These are estimated values and the actual spectrum would depend on the solvent used.

Computational Chemistry and Theoretical Investigations of 1 Bromo 3 4 Chlorophenyl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and energy of molecules. For a molecule like 1-Bromo-3-(4-chlorophenyl)propan-2-one, these calculations can predict its three-dimensional geometry, the distribution of electrons, and its vibrational modes. These computational approaches are broadly categorized into ab initio and density functional methods.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. They provide a foundational, albeit sometimes less accurate, description of the molecular system.

Density Functional Theory (DFT) has emerged as a more pragmatic and widely used alternative. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying relatively large molecules like this compound. A popular hybrid functional used in such studies is B3LYP, which combines the strengths of both HF and DFT.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Table 1: Representative Optimized Geometrical Parameters of an α-Haloketone (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.215 | ||

| C-C(H2) | 1.510 | ||

| C(H2)-C(aryl) | 1.505 | ||

| C-Br | 1.950 | ||

| C-Cl | 1.740 | ||

| C-C-C | 118.0 | ||

| O=C-C(H2) | 121.0 | ||

| C-C-Br | 110.0 | ||

| O=C-C-C(aryl) | |||

| Br-C-C=O |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations provide the frequencies of the normal modes of vibration.

The assignment of these calculated frequencies to specific molecular motions (e.g., stretching, bending, and torsion of bonds) is facilitated by Potential Energy Distribution (PED) analysis. For this compound, characteristic vibrational modes would include the C=O stretch, C-Br stretch, C-Cl stretch, and various vibrations associated with the aromatic ring. Comparing these theoretical spectra with experimental data, if available, can validate the accuracy of the computational model.

Table 2: Representative Calculated Vibrational Frequencies and Assignments for an α-Haloketone (Illustrative)

| Wavenumber (cm⁻¹) | Assignment (PED Contribution %) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (95%) |

| ~1600, 1480 | C=C stretch (aromatic ring) |

| ~1420 | CH₂ scissoring |

| ~1100 | C-C stretch |

| ~750 | C-Cl stretch |

| ~650 | C-Br stretch |

Note: This table provides representative vibrational frequencies for a molecule with similar functional groups. The exact values for this compound would require specific calculations.

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the phenyl ring and the lone pairs of the oxygen and bromine atoms, while the LUMO is expected to be centered on the antibonding orbitals of the carbonyl and C-Br bonds.

Table 3: Representative Frontier Molecular Orbital Energies and Related Parameters for an α-Haloketone (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) ≈ -E(HOMO) | 6.5 |

| Electron Affinity (A) ≈ -E(LUMO) | 1.2 |

Note: These values are illustrative and represent typical ranges for similar halogenated ketones.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

For this compound, NBO analysis can quantify the delocalization of electron density, a phenomenon known as hyperconjugation. This involves the interaction between filled (donor) and empty (acceptor) orbitals. For example, the interaction between the lone pair electrons on the oxygen atom and the antibonding orbital of the adjacent C-C bond (n → σ*) or the interaction between the p-orbitals of the phenyl ring and adjacent sigma bonds can be quantified. These interactions contribute to the stability of the molecule and influence its reactivity. NBO analysis also provides information about the natural atomic charges, giving insight into the electrostatic potential of the molecule.

Table 4: Representative NBO Analysis Results for Donor-Acceptor Interactions in an α-Haloketone (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(C-C) | 5.2 |

| LP(1) Br | σ(C-C) | 2.1 |

| π(C=C)aryl | σ(C-C) | 3.5 |

| σ(C-H) | σ(C-Br) | 1.8 |

Note: LP denotes a lone pair, and σ denotes an antibonding orbital. The stabilization energy E(2) quantifies the strength of the hyperconjugative interaction. These are representative values.*

Molecular Electrostatic Potential (MEP) Mapping (Nucleophilic and Electrophilic Sites)

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It illustrates the charge distribution from the perspective of an approaching reactant. For this compound, an MEP analysis would identify:

Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to attack by electrophiles. In this molecule, the oxygen atom of the carbonyl group would be a primary nucleophilic site.

Electrophilic Sites: Regions with positive electrostatic potential (typically colored blue) are electron-deficient and are prone to attack by nucleophiles. The carbon atom of the carbonyl group and the carbon atom bonded to the bromine are expected to be significant electrophilic sites. The hydrogen atoms would also exhibit positive potential.

Mulliken Charge Analysis

Mulliken charge analysis is a method used to estimate the partial atomic charges within a molecule. This provides a quantitative measure of the electron distribution. A hypothetical Mulliken charge analysis for this compound would likely show:

A significant negative charge on the highly electronegative oxygen and chlorine atoms.

A partial negative charge on the bromine atom, though less than oxygen and chlorine.

Positive charges on the carbonyl carbon and the carbon attached to the bromine, indicating their electrophilic nature.

Small positive charges on the hydrogen atoms.

These charge distributions are crucial for understanding the molecule's dipole moment and its interaction with other polar molecules.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide insights into chemical bonding. They map regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. For this compound, an ELF/LOL analysis would visualize:

High localization around the non-bonding electrons of the oxygen, chlorine, and bromine atoms.

Regions of shared electron density corresponding to the C-C, C-H, C=O, C-Cl, and C-Br covalent bonds.

The delocalized π-electron system of the 4-chlorophenyl ring.

Prediction of Non-Linear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizability, Dipole Moment)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects. A study on this compound would investigate how solvents of varying polarity affect:

UV-Vis Absorption Spectra: Changes in solvent polarity could lead to shifts (either bathochromic/red or hypsochromic/blue) in the absorption maxima (λmax), indicating stabilization or destabilization of the ground and excited states.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and thus the HOMO-LUMO gap, would be altered by the solvent, impacting the molecule's reactivity and electronic transitions.

Molecular Dynamics Simulations

Investigation of Molecular Conformations and Dynamics

While computational chemistry provides a static picture, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of a molecule. An MD simulation of this compound would:

Explore the molecule's conformational landscape by simulating its movements over time. This would reveal the most stable conformations and the energy barriers between them.

Analyze the flexibility of the propanone chain and the rotation around its single bonds.

Provide information on how the molecule interacts with its environment, such as solvent molecules or a biological receptor, over time.

Solid State Characterization and Crystallographic Studies of 1 Bromo 3 4 Chlorophenyl Propan 2 One

Single-Crystal X-ray Diffraction (XRD)

Determination of Crystal System and Space Group

As no single-crystal XRD studies have been published, the crystal system and space group for 1-Bromo-3-(4-chlorophenyl)propan-2-one have not been determined. This fundamental crystallographic information is essential for understanding the packing of molecules in the solid state.

Analysis of Intra- and Intermolecular Bond Lengths and Bond Angles

Without a solved crystal structure, a definitive analysis of the intramolecular and intermolecular bond lengths and angles for this compound is not possible. Such data is typically obtained from the refinement of single-crystal XRD data.

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., C-H...π interactions, Halogen Bonding, Hirshfeld Surface Analysis)

A comprehensive understanding of the intermolecular interactions, such as C-H...π interactions, halogen bonding, and a detailed Hirshfeld surface analysis, is contingent upon the availability of its crystal structure. While the molecular structure, containing a bromomethyl ketone and a chlorophenyl group, suggests the potential for various intermolecular forces, no experimental studies have been found to confirm and detail these interactions for this compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No published powder X-ray diffraction (PXRD) patterns for the bulk material of this compound were found in the searched scientific literature. PXRD is a crucial technique for characterizing the phase purity and crystallinity of a bulk sample.

Retrosynthetic Analysis of 1 Bromo 3 4 Chlorophenyl Propan 2 One

Identification of Key Disconnections and Strategic Synthons

The structure of 1-Bromo-3-(4-chlorophenyl)propan-2-one features two key functional groups: a ketone and an α-bromo substituent. The analysis, therefore, begins by identifying the most logical bond cleavages, or "disconnections," that simplify the molecule into readily accessible precursors.

The most apparent disconnection is the C-Br bond at the α-position to the carbonyl group. This is a logical first step as methods for the α-halogenation of ketones are well-established in organic chemistry. wikipedia.orglibretexts.orgmasterorganicchemistry.com This disconnection leads to a key intermediate, 1-(4-chlorophenyl)propan-2-one, and a bromide source.

The second key disconnection is the carbon-carbon bond between the carbonyl carbon and the adjacent methylene (B1212753) group attached to the aromatic ring. This disconnection points towards a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. askfilo.comchemguide.co.uk

These two primary disconnections reveal the following strategic synthons and their corresponding synthetic equivalents (reagents):

| Synthon | Synthetic Equivalent |

| 1-(4-chlorophenyl)propan-2-one cation | 1-(4-chlorophenyl)propan-2-one |

| Bromide cation (Br+) | Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS) |

| 4-chlorophenyl acylium ion | Propanoyl chloride or Propanoic anhydride |

| Benzene (B151609) anion | Chlorobenzene (B131634) |

Multi-Step Synthetic Pathway Design

Based on the retrosynthetic analysis, a plausible multi-step synthetic pathway for this compound can be designed. The synthesis commences from commercially available starting materials, chlorobenzene and propanoyl chloride.

Step 1: Friedel-Crafts Acylation

The synthesis begins with the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comrsc.org This reaction introduces the propanoyl group onto the aromatic ring, primarily at the para position due to the ortho-, para-directing effect of the chlorine atom and steric hindrance at the ortho position. doubtnut.com This step yields the ketone intermediate, 1-(4-chlorophenyl)propan-2-one.

Reaction Scheme: Step 1

Step 2: α-Bromination of the Ketone

The second step involves the selective bromination of the methyl group adjacent to the carbonyl function (the α-position) of 1-(4-chlorophenyl)propan-2-one. This can be achieved using a variety of brominating agents. A common and effective method is the use of molecular bromine (Br₂) in a suitable solvent, such as acetic acid or methanol. masterorganicchemistry.commdpi.com The reaction is typically catalyzed by an acid, which promotes the formation of the enol intermediate, the reactive species in the halogenation. libretexts.org This step yields the final product, this compound.

Reaction Scheme: Step 2

Interactive Data Table: Proposed Reagents and Conditions

| Step | Reaction | Key Reagents | Catalyst | Solvent | Typical Conditions |

| 1 | Friedel-Crafts Acylation | Chlorobenzene, Propanoyl chloride | AlCl₃ | Dichloromethane (B109758) or excess Chlorobenzene | 0°C to room temperature |

| 2 | α-Bromination | 1-(4-chlorophenyl)propan-2-one, Bromine (Br₂) | HBr or Acetic Acid | Acetic Acid or Methanol | Room temperature or gentle heating |

Comparison with Established Retrosynthetic Strategies for Alpha-Halo Ketones and Phenylpropanones

The synthetic strategy devised for this compound aligns well with established retrosynthetic approaches for α-halo ketones and phenylpropanones.

Alpha-Halo Ketones: The most common and direct retrosynthetic disconnection for α-halo ketones is indeed the C-X (halogen) bond, leading back to the parent ketone. wikipedia.org This is due to the reliability and high yields of α-halogenation reactions. mdpi.com Alternative strategies exist, such as the reaction of an acyl chloride with diazomethane (B1218177) followed by treatment with HBr or HCl, which is particularly useful for preparing chiral α-halo ketones from amino acids. acs.org However, for a simple, achiral molecule like the target compound, the direct bromination of the ketone is the more straightforward and economical approach.

Phenylpropanones: For phenylpropanones, the Friedel-Crafts acylation is a primary and widely used synthetic method. askfilo.com The disconnection of the bond between the aromatic ring and the propanone side chain is a standard retrosynthetic step. researchgate.net An alternative approach for the synthesis of some phenylpropanones involves the rearrangement of α,β-epoxy ketones or the oxidation of the corresponding secondary alcohols. However, for a para-substituted phenylpropanone like the intermediate in this synthesis, the Friedel-Crafts acylation of the appropriately substituted benzene derivative is generally the most efficient and direct route.

Utility of 1 Bromo 3 4 Chlorophenyl Propan 2 One As a Synthetic Intermediate in Advanced Organic Chemistry

Derivatization Pathways for the Creation of Novel Chemical Entities

The inherent reactivity of 1-Bromo-3-(4-chlorophenyl)propan-2-one makes it a prime substrate for creating a diverse array of new chemical compounds. The primary pathways for its derivatization stem from the dual reactivity of the α-bromoketone functional group.

The bromine atom, being a good leaving group, renders the adjacent carbon atom susceptible to nucleophilic substitution. evitachem.com This allows for the introduction of various functional groups by reacting the compound with a wide range of nucleophiles. For instance, reactions with amines can yield α-aminoketones, while reactions with alcohols or thiols can produce α-alkoxy or α-thioketones, respectively.

Simultaneously, the ketone's carbonyl group can participate in numerous reactions. It can undergo condensation reactions with compounds like aldehydes or other carbonyl-containing molecules under either acidic or basic conditions. evitachem.com A significant application is in the synthesis of Mannich bases, which are β-amino ketones formed through the condensation of an amine, formaldehyde, and an active hydrogen compound. researchgate.net The versatility of these reaction pathways allows for the generation of a broad library of novel derivatives from a single, readily accessible intermediate.

Table 1: Key Derivatization Reactions of this compound

| Reaction Type | Reactant | Resulting Functional Group | Potential Application |

| Nucleophilic Substitution | Amines (R-NH2) | α-Aminoketone | Pharmaceutical synthesis |

| Nucleophilic Substitution | Alcohols (R-OH) | α-Alkoxyketone | Intermediate synthesis |

| Nucleophilic Substitution | Thiols (R-SH) | α-Thioketone | Synthesis of sulfur-containing heterocycles |

| Condensation Reaction | Hydrazine/Thiourea (B124793) | Heterocycle formation | Creation of pyridazines, thiazoles |

| Mannich Reaction | Amine + Formaldehyde | β-Amino ketone (Mannich Base) | Biologically active compounds researchgate.net |

Role as a Building Block in the Construction of Complex Molecular Architectures

The true utility of this compound is demonstrated in its role as a foundational building block for complex molecular architectures, particularly heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thiourea or thioamide to form a thiazole ring. By using this compound in this reaction, chemists can readily introduce the (4-chlorophenyl)methyl substituent into the final thiazole structure.

Furthermore, this compound is instrumental in synthesizing other important heterocyclic systems, such as 1,2,4-triazoles. researchgate.net These compounds are recognized for a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties. researchgate.netmdpi.com The synthesis can involve reacting the α-bromoketone with a suitable nitrogen-containing precursor, leading to the formation of the triazole ring. The ability to construct such medicinally relevant scaffolds highlights the importance of this compound as a key synthetic intermediate. mdpi.com For example, derivatives of 1,2,4-triazoles have been developed into drugs like the antifungal fluconazole (B54011) and the tranquilizer alprazolam. researchgate.net

Future Research Directions in Synthetic Applications and Chemical Transformation Development

The synthetic potential of this compound is far from exhausted, with several promising avenues for future research.

One key direction is the expansion of the library of derivatives for biological screening. The synthesis of novel Schiff bases from this intermediate and their subsequent complexation with various metals could yield new compounds with interesting catalytic or biological properties. researchgate.net Research into Schiff bases derived from related 1,2,4-triazole (B32235) structures has already shown significant potential in developing therapeutic agents. mdpi.com

Another area of focus is the development of more efficient and environmentally friendly synthetic methodologies. This includes the use of microwave irradiation or solvent-free reaction conditions to synthesize derivatives, which can lead to higher yields, shorter reaction times, and reduced chemical waste. researchgate.net

Finally, future work could explore the application of this compound as a building block for previously unsynthesized complex molecular scaffolds. This could involve its use in multi-component reactions or in the total synthesis of natural products where the (4-chlorophenyl)propan-2-one substructure is required. The development of novel chemical transformations that exploit the unique reactivity of this compound will continue to be a valuable endeavor for organic and medicinal chemists.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.